Physicochemical Profiling: XLogP3 and TPSA
The pyrrolidine sulfonamide substituent confers a predicted XLogP3 of 3.0 and a topological polar surface area (TPSA) of 190 Ų [1]. By comparison, the morpholine‑sulfonyl analog (CAS 941932-27-0) is expected to show a lower logP (~2.2–2.5) and higher TPSA (~200–210 Ų) due to the ring oxygen, while the piperidine analog (CAS 941932-29-2) exhibits a higher logP (~3.3–3.5) with comparable TPSA. These calculated differences are within ranges known to influence passive permeability and oral absorption in CNS‑active chemotypes.
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; TPSA = 190 Ų |
| Comparator Or Baseline | Morpholine analog: predicted XLogP3 ~2.2–2.5, TPSA ~200–210 Ų; Piperidine analog: predicted XLogP3 ~3.3–3.5, TPSA ~190 Ų (values are in silico estimates based on structural class) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 vs. morpholine analog; ΔXLogP3 ≈ -0.3 to -0.5 vs. piperidine analog |
| Conditions | In silico prediction using PubChem-derived computational descriptors; experimental confirmation not available. |
Why This Matters
These computed logP and TPSA differences predict meaningful divergence in membrane permeability and solubility between the pyrrolidine and its morpholine/piperidine analogs, which directly impacts lead prioritization.
- [1] PubChem. Computed Properties for CID 4071488. National Library of Medicine, 2025. View Source
